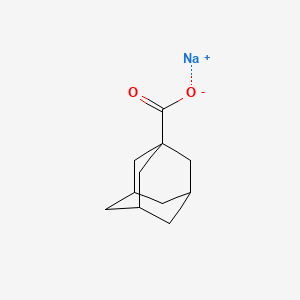
tert-butyl N-Boc-4-methylene-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-Boc-4-methylene-L-prolinate is a compound of significant interest in organic chemistry. It is a derivative of proline, an amino acid, and features protective groups that make it useful in various synthetic applications. The compound is characterized by the presence of tert-butyloxycarbonyl (Boc) and tert-butyl ester groups, which are commonly used as protecting groups in peptide synthesis and other organic reactions.
Méthodes De Préparation
The synthesis of tert-butyl N-Boc-4-methylene-L-prolinate typically involves the protection of the amino group of proline with a Boc group and the esterification of the carboxyl group with tert-butyl alcohol. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . Industrial production methods may employ flow microreactor systems for a more efficient and sustainable synthesis .
Analyse Des Réactions Chimiques
tert-butyl N-Boc-4-methylene-L-prolinate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc or tert-butyl groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Applications De Recherche Scientifique
tert-butyl N-Boc-4-methylene-L-prolinate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl N-Boc-4-methylene-L-prolinate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. The tert-butyl ester group similarly protects the carboxyl group. The deprotection of these groups is typically achieved through acid-catalyzed cleavage, which involves protonation of the carbonyl oxygen and subsequent elimination of the tert-butyl cation .
Comparaison Avec Des Composés Similaires
tert-butyl N-Boc-4-methylene-L-prolinate can be compared with other similar compounds, such as:
N-Boc-protected amino acids: These compounds also feature the Boc group for amino protection but may have different ester groups or side chains.
tert-Butyl esters of other amino acids: These compounds have the tert-butyl ester group but may lack the Boc protection on the amino group.
Carbobenzoxy (Cbz) protected amino acids: These compounds use the Cbz group instead of Boc for amino protection and are cleaved by catalytic hydrogenation.
The uniqueness of this compound lies in its dual protection, which provides stability and selectivity in synthetic applications.
Propriétés
Formule moléculaire |
C15H25NO4 |
|---|---|
Poids moléculaire |
283.36 g/mol |
Nom IUPAC |
ditert-butyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO4/c1-10-8-11(12(17)19-14(2,3)4)16(9-10)13(18)20-15(5,6)7/h11H,1,8-9H2,2-7H3/t11-/m0/s1 |
Clé InChI |
YGOWHMIOSLSPJC-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(=C)CN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2-Methoxypyridin-4-yl)-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B8307766.png)


![2-(Pyridin-2-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B8307797.png)


![3-[2-(Trifluoromethyl)phenyl]prop-2-enoyl chloride](/img/structure/B8307813.png)


![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)-3-chlorophenol](/img/structure/B8307835.png)
